N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide” is a complex organic molecule. It has a molecular weight of 345.71 . The compound is solid in its physical form . It is also known as N’- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of analogues was achieved through bioisosteric replacement of the thiourea. This involved phenoxycarbonyl chloride-assisted coupling of 1- (3- (trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 345.71 . The compound’s InChI code is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds with similar structural frameworks are frequently explored for their potential as therapeutic agents. For example, the study on the identification of potent and orally available glycine transporter 1 inhibitors highlights the importance of structural optimization in developing central nervous system (CNS) drugs (Yamamoto et al., 2016). These findings suggest that derivatives of complex molecules, such as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, could be valuable in designing inhibitors targeting specific CNS receptors or transporters.
Pharmacological Research
In pharmacological research, the discovery and evaluation of enzyme inhibitors, such as those for soluble epoxide hydrolase, provide insights into the therapeutic potential of compounds. Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors underscores the role of specific functional groups in achieving potency and selectivity, essential factors in drug design and development (Thalji et al., 2013). This underscores the potential of this compound to serve as a scaffold for developing novel pharmacological agents.
Chemical Synthesis and Optimization
The scalable and facile synthesis of related compounds demonstrates the importance of chemical synthesis in the pharmaceutical industry. A study on the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride outlines a novel synthesis approach for a Rho kinase inhibitor, which could be relevant for synthesizing analogs of this compound (Wei et al., 2016). Such processes are crucial for producing high-purity compounds efficiently and at scale, which is essential for drug development and research applications.
Safety and Hazards
Mechanism of Action
Target of Action
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a potent inhibitor of bacterial phosphopantetheinyl transferases . These enzymes, also known as PPTases, play a crucial role in bacterial cell viability and virulence .
Mode of Action
The compound interacts with bacterial PPTases, inhibiting their function . This inhibition is achieved at submicromolar concentrations, indicating a strong affinity for these targets .
Biochemical Pathways
By inhibiting PPTases, this compound disrupts essential post-translational modifications in bacterial cells . This disruption attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria .
Pharmacokinetics
The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties . These properties, along with its in vivo pharmacokinetic profile, contribute to its bioavailability .
Result of Action
The action of this compound results in the attenuation of bacterial growth . It has been found to thwart the growth of methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Understanding these factors is crucial for optimizing the use of the compound in different settings.
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O/c18-13-9-12(17(19,20)21)10-23-14(13)11-24-16(27)26-7-5-25(6-8-26)15-3-1-2-4-22-15/h1-4,9-10H,5-8,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABANJBRSOAFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.